Reboxetine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

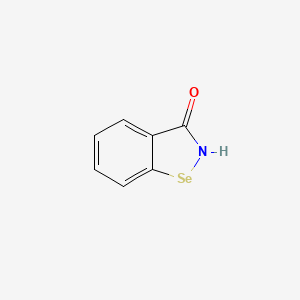

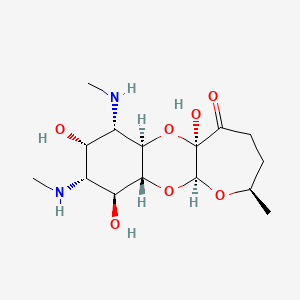

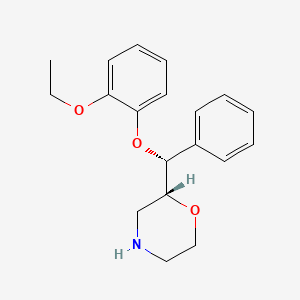

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used as an antidepressant. It is known for its efficacy in treating major depressive disorder, panic disorder, and narcolepsy . This compound is a morpholine derivative and is marketed under various brand names, including Edronax, Norebox, and Prolift .

Méthodes De Préparation

Reboxetine is synthesized through a multi-step process involving the reaction of 2-ethoxyphenol with epichlorohydrin to form 2-(2-ethoxyphenoxy)propanol. This intermediate is then reacted with morpholine to yield this compound . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Reboxetine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions include various hydroxylated and dealkylated derivatives of this compound .

Applications De Recherche Scientifique

Reboxetine has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of norepinephrine reuptake inhibitors. In biology, it is used to investigate the role of norepinephrine in various physiological processes. In medicine, this compound is extensively studied for its therapeutic effects in treating depression, panic disorder, and narcolepsy .

Mécanisme D'action

Reboxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft . This leads to enhanced noradrenergic neurotransmission, which is believed to contribute to its antidepressant effects. This compound has low affinity for serotonin and dopamine transporters, making it highly selective for norepinephrine . The primary molecular target of this compound is the sodium-dependent norepinephrine transporter .

Comparaison Avec Des Composés Similaires

Reboxetine is often compared with other norepinephrine reuptake inhibitors such as atomoxetine and desipramine. Unlike this compound, atomoxetine is also used to treat ADHD, while desipramine is a tricyclic antidepressant with a broader spectrum of activity . This compound’s selectivity for norepinephrine reuptake inhibition distinguishes it from other compounds, making it a valuable tool for studying the role of norepinephrine in depression and other disorders .

Propriétés

| Reboxetine is a highly selective and potent inhibitor of noradrenaline reuptake. It has only a weak effect on the 5-HT reuptake and does not affect the uptake of dopamine. Noradrenaline reuptake inhibition and the consequent increase of noradrenaline availability in the synaptic cleft and modification of noradrenergic transmission, reportedly is among the most relevant mechanisms of action of known antidepressant drugs. | |

Numéro CAS |

98769-81-4 |

Formule moléculaire |

C19H23NO3 |

Poids moléculaire |

313.4 g/mol |

Nom IUPAC |

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine |

InChI |

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19+/m1/s1 |

Clé InChI |

CBQGYUDMJHNJBX-MOPGFXCFSA-N |

SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 |

SMILES isomérique |

CCOC1=CC=CC=C1O[C@H]([C@H]2CNCCO2)C3=CC=CC=C3 |

SMILES canonique |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 |

melting_point |

170-171 °C |

Description physique |

Solid |

Solubilité |

Solubility: greater than 5 mg/mL in water /Mesylate/ |

Synonymes |

2-((2-ethoxyphenoxy)benzyl)morpholine methanesulfonate reboxetine reboxetine mesylate Vestra |

Pression de vapeur |

1.23X10-7 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B1229212.png)

![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]acetamide](/img/structure/B1229220.png)

![2-[(2,6-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1229221.png)

![4-Methyl-7-[[4-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]phenyl]methoxy]-1-benzopyran-2-one](/img/structure/B1229222.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide](/img/structure/B1229224.png)